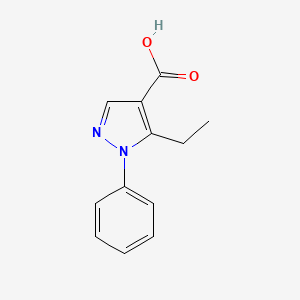

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLMYSWXEOLIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429063 | |

| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116344-16-2 | |

| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively work with and explore the therapeutic potential of this pyrazole derivative.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse biological activities.[1][2] The structural representation of this molecule features a central pyrazole ring, substituted with an ethyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116344-16-2 | [3] |

| Molecular Formula | C12H12N2O2 | [3] |

| Molecular Weight | 216.24 g/mol | [3] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Melting Point | Not explicitly available; related compounds have melting points in the range of 100-230 °C. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has a melting point of 460 K (187 °C)[4] and 1-phenyl-1H-pyrazole-4-carboxylic acid melts at 222-227 °C. | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[5] |

Synthesis Methodology: A Plausible Pathway

A plausible synthetic workflow is outlined below:

Caption: A plausible two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) and ethyl 2-propionylacetoacetate (1 equivalent) in absolute ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Suspend the synthesized ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as potassium hydroxide (2-3 equivalents).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.[4]

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., HCl) until the pH is acidic. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. While the specific spectra for this compound are not provided in the search results, the expected characteristic signals are outlined below based on the analysis of similar structures.[1][8]

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons of the phenyl group. - A singlet for the pyrazole ring proton. - A quartet and a triplet corresponding to the ethyl group protons. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring, the phenyl group, the ethyl group, and the carboxylic acid carbonyl. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid. - A C=O stretching band for the carboxylic acid. - C-H stretching bands for the aromatic and aliphatic groups. - C=N and C=C stretching bands for the pyrazole and phenyl rings. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ). |

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2][9] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2]

Caption: Diverse biological activities associated with the pyrazole scaffold.

The presence of the carboxylic acid moiety in this compound provides a handle for further chemical modifications, such as the formation of amides and esters, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This makes it an attractive starting point for the development of new therapeutic agents. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation and pain management.[2]

Safety and Handling

Based on the safety data sheet for this compound, the following GHS hazard classifications apply:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Wash hands thoroughly after handling.[12]

Storage:

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The rich pharmacological history of the pyrazole core suggests that this compound and its derivatives hold significant potential for the development of novel therapeutics. Researchers are encouraged to explore its biological activities further, leveraging the information provided in this guide as a starting point for their investigations.

References

-

Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(7), 8094-8105. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

-

RSC Advances. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

SIELC Technologies. (2018). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. Retrieved from [Link]

- Angene Chemical. (2021). Safety Data Sheet - this compound.

-

Rana, A., Siddiqui, N., & Khan, S. A. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 24(16), 2958. [Link]

- Fisher Scientific. (2025). Safety Data Sheet - 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

ResearchGate. (n.d.). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]

- The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(118), 97363-97368.

- Fisher Scientific. (2024).

- Biosynth. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, this document synthesizes foundational NMR principles with specific insights into the pyrazole scaffold to offer a predictive and interpretive framework for the structural elucidation of this compound.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antibacterial, antifungal, and herbicidal properties. The specific substitution pattern on the pyrazole ring dramatically influences the molecule's chemical properties and biological function. This compound combines several key functionalities: a disubstituted pyrazole core, a phenyl ring that can engage in π-stacking interactions, an ethyl group providing lipophilicity, and a carboxylic acid moiety that can act as a hydrogen bond donor and acceptor. Accurate structural confirmation is paramount in the development of such compounds, and NMR spectroscopy remains the most powerful tool for unambiguous structure determination in solution.

Foundational Principles: NMR Spectroscopy of Aromatic Heterocycles

The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyrazoles are governed by the electronic environment of each nucleus. The aromatic nature of the pyrazole ring leads to characteristic shifts in the aromatic region of the spectrum. The substituents on the ring—phenyl, ethyl, and carboxylic acid groups—exert significant electronic and steric effects, which modulate the chemical shifts of the ring protons and carbons. Understanding these substituent effects is crucial for accurate spectral assignment.

For instance, the nitrogen atoms in the pyrazole ring are electron-withdrawing, which generally deshields the adjacent carbon and hydrogen atoms, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups would shield these nuclei, shifting their signals upfield. The phenyl group at the N1 position will have its electronic properties influenced by the pyrazole ring, and in turn, will influence the pyrazole ring's electronic distribution.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust experimental protocol is the foundation of reliable spectral interpretation. The following outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.

3.1. Sample Preparation

-

Solvent Selection: A deuterated solvent that can solubilize the analyte is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the acidic proton of the carboxylic acid is often observable in this solvent. Chloroform-d (CDCl₃) is another common solvent, though the carboxylic acid proton may exchange more rapidly.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. A higher concentration of 20-50 mg may be required for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. Spectrometer Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the concentration and desired signal-to-noise ratio.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow from sample preparation to structural elucidation.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl, phenyl, and pyrazole protons, as well as a broad signal for the carboxylic acid proton.

4.1. Signal Assignments and Multiplicity

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of δ 12.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

Pyrazole Ring Proton (C3-H): With the C4 and C5 positions substituted, the only proton on the pyrazole ring is at the C3 position. This will appear as a singlet. Based on data for similar pyrazoles, its chemical shift is predicted to be in the range of δ 7.9-8.2 ppm .[1]

-

Phenyl Group Protons (-C₆H₅): The five protons of the phenyl group will appear in the aromatic region, typically between δ 7.3 and 7.8 ppm . Due to the electronic influence of the pyrazole ring, the ortho, meta, and para protons may have slightly different chemical shifts, leading to a complex multiplet.

-

Ethyl Group Protons (-CH₂CH₃):

-

The methylene protons (-CH₂) will be adjacent to the pyrazole ring and will be split by the methyl protons. This will result in a quartet. The electron-withdrawing nature of the pyrazole ring will deshield these protons, and their chemical shift is predicted to be around δ 2.8-3.1 ppm .

-

The methyl protons (-CH₃) will be split by the methylene protons, resulting in a triplet. These protons are further from the ring and will be more shielded, with an expected chemical shift around δ 1.2-1.4 ppm .

-

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.0 - 13.0 | br s | 1H | -COOH |

| 7.9 - 8.2 | s | 1H | C3-H (pyrazole) |

| 7.3 - 7.8 | m | 5H | -C₆H₅ |

| 2.8 - 3.1 | q | 2H | -CH₂CH₃ |

| 1.2 - 1.4 | t | 3H | -CH₂CH₃ |

br s = broad singlet, s = singlet, m = multiplet, q = quartet, t = triplet

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

5.1. Carbon Assignments

-

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and is expected to appear in the range of δ 165.0-170.0 ppm .

-

Pyrazole Ring Carbons:

-

C5: This carbon is attached to the ethyl group and a nitrogen atom. Its chemical shift is predicted to be around δ 148.0-152.0 ppm .

-

C3: This carbon is attached to a hydrogen and is adjacent to two nitrogen atoms. It is expected to resonate around δ 138.0-142.0 ppm .

-

C4: This carbon is substituted with the carboxylic acid group and is expected to be more shielded than the other pyrazole carbons, with a predicted chemical shift in the range of δ 110.0-115.0 ppm .

-

-

Phenyl Group Carbons (-C₆H₅):

-

C1' (ipso): The carbon directly attached to the pyrazole nitrogen will appear around δ 138.0-140.0 ppm .

-

C2', C6' (ortho): These carbons are expected around δ 125.0-127.0 ppm .

-

C3', C5' (meta): These carbons are predicted to be in the range of δ 129.0-131.0 ppm .

-

C4' (para): This carbon will likely appear around δ 128.0-130.0 ppm .

-

-

Ethyl Group Carbons (-CH₂CH₃):

-

-CH₂: The methylene carbon, being closer to the pyrazole ring, will be more deshielded, with an expected chemical shift of δ 20.0-25.0 ppm .

-

-CH₃: The methyl carbon will be more shielded, appearing around δ 13.0-16.0 ppm .

-

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 165.0 - 170.0 | -COOH |

| 148.0 - 152.0 | C5 (pyrazole) |

| 138.0 - 142.0 | C3 (pyrazole) |

| 138.0 - 140.0 | C1' (phenyl, ipso) |

| 129.0 - 131.0 | C3', C5' (phenyl, meta) |

| 128.0 - 130.0 | C4' (phenyl, para) |

| 125.0 - 127.0 | C2', C6' (phenyl, ortho) |

| 110.0 - 115.0 | C4 (pyrazole) |

| 20.0 - 25.0 | -CH₂CH₃ |

| 13.0 - 16.0 | -CH₂CH₃ |

Molecular Structure and Key NMR Correlations

Caption: Structure of this compound with predicted NMR shifts. (Note: A placeholder image URL is used; in a real scenario, this would be the molecule's image).

Conclusion

The structural elucidation of novel compounds like this compound is fundamentally reliant on the precise interpretation of spectroscopic data. This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra for this molecule. The expected chemical shifts, multiplicities, and integration patterns are detailed, offering a robust framework for researchers to confirm the synthesis of this compound. By combining the principles of NMR with data from structurally related analogs, we can confidently predict the spectral features and facilitate the unambiguous characterization of this and similar pyrazole derivatives.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

mass spectrometry analysis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its unique physicochemical properties that can enhance pharmacological effects.[1] this compound is a member of this important class of heterocyclic compounds. As with any potential drug candidate or critical intermediate, unambiguous structural characterization and purity assessment are paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. We will explore two primary, complementary workflows: Electrospray Ionization-Mass Spectrometry (ESI-MS) for direct analysis of the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for detailed fragmentation analysis.

Molecular Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development in mass spectrometry. The calculated properties for this compound are summarized below. The monoisotopic mass is the key parameter for high-resolution mass spectrometry, enabling precise elemental composition confirmation.

| Property | Value |

| Chemical Structure | |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Average Molecular Weight | 216.24 g/mol |

| Monoisotopic (Exact) Mass | 216.0899 Da |

Part 1: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Electrospray ionization (ESI) is the premier technique for analyzing polar and thermally sensitive molecules.[2] As a "soft ionization" method, it imparts minimal energy to the analyte, ensuring that the molecular ion (or a pseudo-molecular ion) is preserved, which is essential for determining the molecular weight.[2][3] Given the presence of a carboxylic acid and the pyrazole nitrogens, this compound is an ideal candidate for ESI.

Rationale for ESI

The choice of ESI is dictated by the molecule's structure. The carboxylic acid group is readily deprotonated, making it highly suitable for negative ion mode analysis ([M-H]⁻). Concurrently, the nitrogen atoms of the pyrazole ring can be protonated, allowing for robust analysis in positive ion mode ([M+H]⁺). This dual-mode capability provides a self-validating system for molecular weight confirmation.

Experimental Protocol: LC-ESI-MS

1. Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of HPLC-grade methanol or acetonitrile.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for the phenyl group.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for promoting protonation in positive ion mode and ensuring good peak shape.[4]

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

3. ESI-MS Conditions:

-

Ionization Mode: Positive and Negative (separate runs or polarity switching).

-

Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

-

Drying Gas (N₂) Flow: 10 L/min.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 40 psi.

-

Mass Range: m/z 50 - 500.

LC-ESI-MS Workflow

Caption: Workflow for LC-ESI-MS analysis.

Expected Ions & Interpretation

In ESI-MS, the primary ions of interest are the pseudo-molecular ions.

-

Positive Ion Mode: The most abundant ion is expected to be the protonated molecule, [M+H]⁺ , at m/z 217.0977 . Protonation will likely occur at the N2 position of the pyrazole ring.

-

Negative Ion Mode: The deprotonated molecule, [M-H]⁻ , will be observed at m/z 215.0820 , resulting from the loss of the acidic proton from the carboxylic acid group.

The detection of both ions provides extremely high confidence in the molecular weight of the analyte. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by matching the measured accurate mass to the theoretical value within a narrow mass tolerance (< 5 ppm).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To confirm the molecule's structure, collision-induced dissociation (CID) is performed on the [M+H]⁺ precursor ion. This provides a characteristic fragmentation fingerprint.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Interpretation of Key Fragments:

-

m/z 199.09: Loss of water (H₂O) from the carboxylic acid group. This is a common fragmentation pathway for protonated carboxylic acids.[5][6]

-

m/z 188.06: Loss of the ethyl radical (•C₂H₅), indicating the presence of an ethyl substituent.

-

m/z 171.09: A sequential loss of water and then carbon monoxide (CO), a characteristic fragmentation of aromatic carboxylic acids.[7]

-

m/z 77.04: The phenyl cation, confirming the presence of the N-phenyl substituent.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the carboxylic acid group on our target molecule makes it non-volatile and prone to thermal degradation in the hot GC inlet. Therefore, a crucial derivatization step is required to make it amenable to GC analysis.

Rationale for Derivatization and GC-MS

The primary reason for using GC-MS is to leverage the highly reproducible and extensive fragmentation libraries generated by Electron Ionization (EI). EI is a "hard" ionization technique that produces a rich fragmentation pattern, providing deep structural detail that is complementary to the soft ionization of ESI.[3] To analyze our compound, we must first mask the polar -COOH group by converting it into a less polar, more volatile ester, typically a trimethylsilyl (TMS) ester.

Experimental Protocol: Derivatization and GC-MS

1. Derivatization (Silylation):

-

Safety Note: Perform this procedure in a fume hood.

-

Place ~100 µg of the dried sample into a 2 mL autosampler vial.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before analysis. The resulting TMS-ester is now volatile.

2. GC-MS Conditions:

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This non-polar column is well-suited for a wide range of derivatized compounds.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40 - 600.

GC-MS with Derivatization Workflow

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Expected EI Fragmentation

The mass spectrum of the TMS-derivatized compound (Molecular Weight: 288.15) will show an intense fragmentation pattern. The molecular ion, M⁺•, at m/z 288 is often visible.

Caption: Proposed EI fragmentation of the TMS-derivatized analyte.

Interpretation of Key EI Fragments:

-

m/z 273 ([M-15]⁺): This is a hallmark of TMS-derivatized compounds, corresponding to the loss of a methyl radical (•CH₃) from the silyl group. Its presence is strong evidence of successful derivatization.

-

m/z 259 ([M-29]⁺): Loss of the ethyl radical (•C₂H₅) from the pyrazole ring.

-

m/z 211 ([M-77]⁺): Loss of the phenyl radical (•C₆H₅) from the N1 position.

-

m/z 77: The phenyl cation, as seen in ESI-MS/MS, providing further confirmation of this substructure.

-

m/z 73: The trimethylsilyl cation [Si(CH₃)₃]⁺, another characteristic ion for silylated compounds.

Summary of Key Mass Spectrometric Data

| Technique | Ion Type | Expected m/z | Interpretation |

| ESI-MS (Positive) | [M+H]⁺ | 217.0977 | Protonated Molecular Ion |

| ESI-MS (Negative) | [M-H]⁻ | 215.0820 | Deprotonated Molecular Ion |

| ESI-MS/MS of 217.10 | Fragment | 199.09 | [M+H - H₂O]⁺ |

| Fragment | 188.06 | [M+H - •C₂H₅]⁺ | |

| Fragment | 77.04 | [C₆H₅]⁺ | |

| GC-EI-MS (TMS Deriv.) | [M]⁺• | 288.15 | Molecular Ion of TMS-ester |

| Fragment | 273.13 | [M - •CH₃]⁺ | |

| Fragment | 259.11 | [M - •C₂H₅]⁺ | |

| Fragment | 73.05 | [Si(CH₃)₃]⁺ |

Conclusion

The mass spectrometric analysis of this compound is best approached using a combination of soft ionization (ESI) and hard ionization (EI) techniques. LC-ESI-MS provides a rapid and robust method for determining the molecular weight and can be performed on the native compound without derivatization. Tandem MS via CID offers initial structural confirmation through predictable fragmentation pathways. For unambiguous structural detail and confirmation, GC-MS of the silylated derivative is superior. The extensive, reproducible fragmentation pattern generated by EI serves as a high-confidence fingerprint of the molecule's core structure and substituents. Together, these two methods form a self-validating and comprehensive system for the characterization of this important pyrazole derivative, meeting the rigorous demands of pharmaceutical research and development.

References

-

Shaaban, M. R., & El-Sayed, R. (2021). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2021(3), M1268. [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

-

Ciobanu, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. [Link]

-

Santos, E. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

-

Al-Adiwish, W. M., & Moustafa, A. H. (2012). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 49(4), 888-894. [Link]

-

Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Tuno, M., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1157, 55-64. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(8), 971-986. [Link]

-

Podyachev, S. N., et al. (2022). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 27(19), 6599. [Link]

-

Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8348-8355. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Basappa, et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of ChemTech Research, 9(12), 434-443. [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

Li, Y., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(104), 85387-85392. [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. chemsynthesis.com. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-310. [Link]

-

SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. sielc.com. [Link]

-

All About Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

Venter, A. R., & Botha, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 669. [Link]

-

Kumar, A., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1623-1643. [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Whitman People. [Link]

-

Gandelman, M., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

-

Kiontke, A., et al. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Analytical Chemistry, 89(16), 8348-8355. [Link]

-

The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester | SIELC Technologies [sielc.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Solubility of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Foreword: In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation design to bioavailability. This guide provides an in-depth technical exploration of the solubility of a specific, complex molecule: 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. As no comprehensive public solubility data for this exact compound exists, this document serves as both a theoretical framework for predicting its behavior and a practical manual for its empirical determination. We will proceed from foundational principles to actionable laboratory protocols, equipping the research scientist with the necessary tools to characterize this and similar molecules.

Molecular Structure and Physicochemical Predictions

Before any empirical work begins, a thorough analysis of the molecule's structure provides critical insights into its expected solubility. The principle of "like dissolves like" is our primary guide, meaning that the polarity of our solute will dictate its affinity for solvents of similar polarity.[1][2]

This compound is a molecule of contrasts:

-

Polar, Ionizable Group: The carboxylic acid (-COOH) is the most significant contributor to polarity. It is a weak acid, capable of donating a proton to form a highly polar carboxylate anion (-COO⁻).[3] This feature is the key to its pH-dependent solubility.

-

Aromatic Systems: The phenyl and pyrazole rings are aromatic and largely nonpolar, contributing to the molecule's lipophilicity.[4] Pyrazole itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5][6]

-

Hydrophobic Moiety: The ethyl group (-CH₂CH₃) is a nonpolar alkyl chain that further increases the molecule's hydrophobicity.

Based on this structure, we can predict the following:

-

Low Intrinsic Water Solubility: The sizable nonpolar surface area conferred by the phenyl, pyrazole, and ethyl groups will likely lead to poor solubility in neutral water.[7] The energy required to break the solute-solute and water-water interactions will not be sufficiently compensated by solute-water interactions.[1]

-

pH-Dependent Aqueous Solubility: As a weak acid, the compound's solubility in aqueous media will be highly dependent on pH.[8] In acidic solutions (pH below its pKa), the carboxylic acid will be protonated and neutral, resulting in low solubility.[9] In alkaline solutions (pH above its pKa), it will deprotonate to the more soluble carboxylate salt.[9][10]

-

Solubility in Organic Solvents: The molecule is expected to be more soluble in polar organic solvents like ethanol, methanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.[11] Its solubility in nonpolar solvents like hexane is expected to be very low.

Caption: Chemical structure and key functional groups influencing solubility.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is influenced by several key factors which must be controlled and understood during experimental determination.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. [12]For example, add 5-10 mg of the compound to 1 mL of the chosen solvent.

-

Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for an extended period, typically 24 to 48 hours. [13]The agitation ensures continuous interaction between the solid and the solvent.

-

Phase Separation: After the initial equilibration period (e.g., 24 hours), remove the vials and allow the solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particulates. This step is critical to avoid overestimation of solubility.

-

Analysis: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated HPLC-UV method.

-

Validation of Equilibrium: Return the vials to the shaker and continue agitation. Repeat steps 3-5 at a later time point (e.g., 48 hours). Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical. [12]This self-validating step is essential for trustworthiness.

-

pH Measurement: For aqueous solutions, it is crucial to measure the pH of the final saturated solution, as the dissolution of an acidic or basic compound can alter the final pH of the medium. [12]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. For a compound like this compound, it is informative to compare its solubility across a range of solvents representing different chemical environments.

Table 1: Illustrative Solubility Profile of this compound at 25°C (Note: The following data are hypothetical and for illustrative purposes only, based on the predicted physicochemical properties.)

| Solvent/Medium | Solvent Type | Final pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl | Aqueous (Acidic) | 1.2 | < 1 | < 0.004 |

| Purified Water | Aqueous (Neutral) | ~5.5 | 5 | 0.022 |

| pH 7.4 Buffer | Aqueous (Basic) | 7.4 | 550 | 2.39 |

| pH 10.0 Buffer | Aqueous (Alkaline) | 10.0 | > 2000 | > 8.69 |

| Ethanol | Polar Protic | N/A | 1500 | 6.52 |

| Acetone | Polar Aprotic | N/A | 800 | 3.48 |

| Acetonitrile | Polar Aprotic | N/A | 650 | 2.82 |

| Hexane | Nonpolar | N/A | < 0.1 | < 0.0004 |

Interpretation of Illustrative Data:

-

The extremely low solubility in acidic conditions and the dramatic increase in solubility as the pH rises above neutral strongly supports the compound's identity as a weak acid.

-

The moderate to high solubility in polar organic solvents like ethanol and acetone is consistent with the presence of the polar carboxylic acid group.

-

The negligible solubility in a nonpolar solvent like hexane highlights the overall polarity of the molecule and the dominance of the carboxylic acid and pyrazole functionalities over the nonpolar phenyl and ethyl groups in solubility determination.

Advanced Considerations and Future Directions

While the shake-flask method provides definitive thermodynamic solubility, early-stage drug discovery often requires higher throughput methods. Kinetic solubility measurements, while less precise, can be valuable for screening large numbers of compounds. [14]Furthermore, computational models and machine learning algorithms are increasingly used to predict solubility, offering a way to prioritize compounds for synthesis and testing, though they rely on large, high-quality datasets for accuracy. [15][16] For a comprehensive understanding, solubility studies should be expanded to include:

-

Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (SGF and SIF) can provide more physiologically relevant data.

-

Salt Form Screening: Converting the carboxylic acid to various salt forms is a common strategy to dramatically improve aqueous solubility and dissolution rate.

-

Polymorph Screening: Investigating if the compound exists in different crystalline forms (polymorphs) is crucial, as they can have different solubilities.

By combining a strong theoretical understanding with rigorous, well-designed experimental protocols, researchers can confidently characterize the solubility of novel compounds like this compound, paving the way for successful formulation and drug development.

References

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]

-

The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

-

Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology. [Link]

-

Predicting Solubility. (n.d.). Rowan Scientific. [Link]

-

Polarity and Solubility of Organic Compounds. (n.d.). Orbital ένα. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2017). ResearchGate. [Link]

-

OECD Guideline for the Testing of Chemicals 123. (2006). OECD. [Link]

-

Al-Dhfyan, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). [Link]

-

Solubility of Organic Compounds. (2023). University of Canterbury. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2015). Brazilian Journal of Pharmaceutical Sciences. [Link]

-

High-accuracy water solubility determination using logK. (n.d.). KREATiS. [Link]

-

Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (2011). Industrial & Engineering Chemistry Research. [Link]

-

Pyrazole. (n.d.). Solubility of Things. [Link]

-

Lean Think. (2021). Polarity and Solubility of Organic Molecules. YouTube. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]

-

The influence of pH on solubility in water. (n.d.). Course Hero. [Link]

-

A.8. PARTITION COEFFICIENT. (n.d.). European Commission. [Link]

-

The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2015). AAPS PharmSciTech. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). Journal of Cheminformatics. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Water Solubility (Flask Method). (2014). Regulations.gov. [Link]

-

Pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2021). Organic Letters. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. ijnrd.org [ijnrd.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. scielo.br [scielo.br]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. scispace.com [scispace.com]

- 15. Predicting Solubility | Rowan [rowansci.com]

- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives: From Mechanistic Insights to Experimental Validation

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, exhibit a remarkable breadth of biological activities, making them a focal point in modern drug discovery and development.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the significant therapeutic potential of these compounds. We will delve into the core biological activities—anticancer, antimicrobial, and anti-inflammatory—elucidating the underlying mechanisms of action. Crucially, this guide bridges theory with practice by providing detailed, field-proven experimental protocols for the validatory screening of these derivatives, ensuring a robust and reproducible research workflow.

The Pyrazole Carboxylic Acid Scaffold: A Cornerstone of Medicinal Chemistry

First synthesized in 1883, the pyrazole ring has become a structural cornerstone in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various anticancer tyrosine kinase inhibitors like Crizotinib.[4][5][6] The inclusion of a carboxylic acid moiety enhances the molecule's polarity and provides a critical hydrogen-bonding group, often improving its pharmacokinetic profile and target engagement. The structural versatility of the pyrazole core allows for extensive derivatization, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize potency and selectivity for a diverse range of biological targets.[4]

Core Biological Activities and Mechanisms of Action

Pyrazole carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant activities.[7][8][9] This guide will focus on the most extensively validated of these properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives is one of their most promising therapeutic applications.[1] These compounds exert their effects through multiple mechanisms, often targeting key pathways that regulate cell proliferation and survival.

-

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism involves the induction of programmed cell death (apoptosis) in cancer cells. Certain pyrazole derivatives have been shown to trigger apoptosis by upregulating the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[10] This leads to cell cycle arrest, typically at the G2/M phase, preventing mitotic entry and ultimately leading to cell death.[10][11] Some derivatives also interfere with the microtubular cytoskeleton, binding to α- and β-tubulin dimers and disrupting microtubule assembly, a mechanism similar to established chemotherapeutic agents.[10]

-

Mechanism of Action: Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. By targeting enzymes like epidermal growth factor receptor (EGFR) or cyclin-dependent kinases (CDKs), these compounds can block the signaling pathways that drive tumor growth and proliferation.[6]

Caption: General experimental workflow for evaluating pyrazole derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to determine the cytotoxic potential of a compound. It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the IC₅₀ (half-maximal inhibitory concentration).

Methodology:

-

Cell Culture: Plate human cancer cells (e.g., A549 for lung, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

Causality: This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth. The principle is that the test compound will diffuse from a well through a solidified agar medium seeded with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli, C. albicans).

-

Seeding: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

-

Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each well.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Causality: This is a classic and highly reproducible in vivo model for evaluating acute inflammation. The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). By administering the test compound prior to the carrageenan challenge, one can measure the compound's ability to suppress this inflammatory swelling over time, providing a reliable indication of its anti-inflammatory potential. [9][12] Methodology:

-

Animal Acclimatization: Use healthy adult Wistar rats, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Quantitative Data Summary

The efficacy of pyrazole carboxylic acid derivatives is best understood through quantitative analysis. The following tables summarize representative data from published studies, showcasing the potency of these compounds.

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound Type | Cell Line | Target | IC₅₀ (µM) | Reference |

| Pyrazole-Schiff Base (5e) | Caco-2 (Colon) | Not Specified | 40.99 ± 0.20 | [13] |

| Pyrazole-Schiff Base (7a) | Caco-2 (Colon) | Not Specified | 42.42 ± 0.18 | [13] |

| Pyrazole-Schiff Base (5e) | A549 (Lung) | Not Specified | 47.74 ± 0.20 | [13] |

| Pyrazole-Schiff Base (5d) | A549 (Lung) | Not Specified | 48.61 ± 0.14 | [13] |

| Tetrahydrothiochromeno[4,3-c]pyrazole (159a) | MGC-803 (Gastric) | Not Specified | 15.43 | [11] |

| Pyrazole Carboxamide | A549 (Lung) | Not Specified | Significant at 10 µM | [1] |

Table 2: Antimicrobial Activity (MIC Values)

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Pyrazolylthiazole Carboxylic Acid (2h) | Gram-positive bacteria | 6.25 | [12] |

| Pyrazole Derivative (3) | E. coli | 0.25 | [14] |

| Pyrazole Derivative (4) | S. epidermidis | 0.25 | [14] |

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives undeniably hold a prominent position in the landscape of drug discovery. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, combined with their synthetic tractability, ensures their continued exploration. Future research should focus on leveraging computational modeling and structure-activity relationship (SAR) studies to design next-generation derivatives with enhanced potency, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The robust experimental workflows outlined in this guide provide a solid foundation for the rigorous evaluation of these novel therapeutic candidates, paving the way for their potential clinical translation.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

-

Pino-Angulo, C., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

-

Hassan, A.S., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]

-

Du, Y., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Yakan, H., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

-

Gomaa, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Singh, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Anonymous. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Al-Abdullah, E.S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Kumar, D., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

-

Anonymous. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Mphahlele, M.J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]

-

Tsolaki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

-

Rojas, J., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Balbi, A., et al. (2018). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. ResearchGate. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 12. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 1-Phenyl-Pyrazole Compounds

Introduction

The 1-phenyl-pyrazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, spanning pharmaceuticals, agrochemicals, and industrial dyes.[1] Its discovery over a century ago laid the groundwork for a rich field of chemical synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of 1-phenyl-pyrazole compounds, delving into their seminal synthesis, the evolution of their applications, and the scientific rationale behind their design. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important chemical class.

The Genesis: Knorr's Pyrazole Synthesis (1883)

The journey of 1-phenyl-pyrazole compounds began in 1883 with the pioneering work of German chemist Ludwig Knorr.[2][3][4][5] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of phenylhydrazine with ethyl acetoacetate.[1][2][6] This reaction, now famously known as the Knorr pyrazole synthesis, became a cornerstone of heterocyclic chemistry.[2][4][7] The fundamental reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically in the presence of a catalytic amount of acid.[7]

Foundational Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is a generalized representation of the Knorr pyrazole synthesis for 1-phenyl-3-methyl-5-pyrazolone, based on modern adaptations of the original discovery.[8][9]

Reactants:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Methanol (as solvent)

-

Hydrochloric acid (as catalyst)

Procedure:

-

The pH of a methanol solution of phenylhydrazine is adjusted to a range of 5.0-6.5 using hydrochloric acid.[8]

-

Ethyl acetoacetate is added dropwise to the stirred solution, with the temperature maintained between 40-90°C.[8]

-

The mixture is refluxed for a period of 1-6 hours.[8]

-

The methanol is subsequently distilled from the reaction mixture.

-

The pH is adjusted to neutral, and the solution is stirred and refluxed for an additional 1-3 hours at 60-80°C.[8]

-

Upon cooling, the crude product crystallizes and is collected by filtration.[8]

-

The crude product is then recrystallized from a hot methanol solution to yield the final white crystalline product of 1-phenyl-3-methyl-5-pyrazolone.[8]

Visualizing the Knorr Pyrazole Synthesis

Caption: The Knorr pyrazole synthesis workflow.

The Evolution of 1-Phenyl-Pyrazoles: From Dyes to Blockbuster Drugs and Agrochemicals

For many years following their discovery, pyrazolone derivatives were primarily utilized in the dye industry.[1] However, the versatility of the 1-phenyl-pyrazole scaffold eventually led to its exploration in medicinal chemistry and agrochemistry, resulting in the development of highly successful commercial products.

A New Era in Anti-Inflammatory Therapy: The Discovery of Celecoxib

The late 20th century witnessed a significant breakthrough in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with the discovery of selective cyclooxygenase-2 (COX-2) inhibitors.[10] A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole, which was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998.[10][11][12][13]

The Scientific Rationale: Selective COX-2 Inhibition

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in understanding inflammation.[10] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation.[10] The hypothesis was that selectively inhibiting COX-2 would provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[10]

Structure-Activity Relationship (SAR) of Phenylpyrazole COX-2 Inhibitors

The development of Celecoxib was a landmark in rational drug design. Key structural features of 1,5-diaryl pyrazoles were identified as crucial for selective COX-2 inhibition:

| Structural Feature | Importance for COX-2 Selectivity |

| 1-Phenyl Ring | The N1 substituent with a benzene sulfonamide moiety is crucial for selective COX-2 inhibitory activity.[14] |

| 5-Phenyl Ring | A para-methyl group on the 5-phenyl ring contributes to potency. |

| 3-Position Substituent | A trifluoromethyl group at the 3-position of the pyrazole ring provides superior selectivity and potency compared to other substitutions.[11] |

The sulfonamide group of Celecoxib is thought to insert into a hydrophilic side pocket of the COX-2 enzyme, contributing to its high affinity and selectivity.[14]

Synthesis of Celecoxib

A common synthetic approach to Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted phenylhydrazine.[10][15]

Caption: A simplified synthetic pathway for Celecoxib.

Revolutionizing Pest Control: The Advent of Fipronil

In 1987, scientists at Rhône-Poulenc discovered Fipronil, a member of the phenylpyrazole class of insecticides.[16] Fipronil was commercially introduced in 1993 and has since become a widely used broad-spectrum insecticide for both agricultural and non-agricultural applications.[17]

Mechanism of Action: A Potent Neurotoxin

Fipronil acts as a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[16][18][19] This disruption of the central nervous system leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[16][19] The selectivity of Fipronil is attributed to its higher affinity for insect GABA receptors compared to those of mammals.[19]

Key Developmental Milestones of Fipronil

| Year | Milestone |

| 1987 | Discovered by Rhône-Poulenc.[16] |

| 1993 | First commercial introduction.[17] |

| 1987-1996 | Evaluated against over 250 insect pests on 60 crops worldwide.[17] |

| 2003 | BASF acquires the patent rights for production and sale in many countries.[17] |

Synthesis of Fipronil

The synthesis of Fipronil is a multi-step process, with a key step being the oxidation of a thiopyrazole precursor.[20][21] Various oxidizing agents and reaction conditions have been explored to optimize the yield and purity of the final product.[20][21]

Conclusion

The discovery of 1-phenyl-pyrazole compounds by Ludwig Knorr in 1883 marked the beginning of a remarkable journey for this heterocyclic scaffold. From its humble origins in the synthesis of pyrazolones, the 1-phenyl-pyrazole core has evolved into a cornerstone of modern drug discovery and agrochemical development. The stories of Celecoxib and Fipronil exemplify the power of chemical innovation, where a fundamental understanding of reaction mechanisms and biological targets has led to the creation of compounds with profound societal impact. The continued exploration of the 1-phenyl-pyrazole scaffold promises to yield new and valuable molecules for a wide range of applications in the years to come.

References

- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Worldwide Development of Fipronil Insecticide. (n.d.). The National Cotton Council. Retrieved January 22, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. Retrieved January 22, 2026, from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- US7919633B2 - Process for preparation of celecoxib - Google Patents. (n.d.).

- US8507693B2 - Process for synthesis of fipronil - Google Patents. (n.d.).

-

Phenylpyrazole insecticides - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved January 22, 2026, from [Link]

-

Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

- WO2011107998A1 - Process for synthesis of fipronil - Google Patents. (n.d.).

-

Celecoxib History. (n.d.). News-Medical.Net. Retrieved January 22, 2026, from [Link]

-

Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 22, 2026, from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Chemical structures of the three phenylpyrazole insecticides used in... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 22, 2026, from [Link]

-

Fipronil - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of the Serbian Chemical Society. Retrieved January 22, 2026, from [Link]

- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).

-

Synthesis of Celecoxib. (2023). YouTube. Retrieved January 22, 2026, from [Link]

-

Phenylpyrazole insecticides. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

FIPRONIL INSECTICIDE: INSIGHTS INTO THE DEVELOPMENT AND MORPHOLOGY OF DROSOPHILA MELANOGASTER. (2024). IV Congresso Latino-americano de Toxicologia Clínico-laboratorial. Retrieved January 22, 2026, from [Link]

-